Optical Rotation and Enantiomeric Purity
The (R)-enantiomer of 2-(1-hydroxyethyl)pyridine exhibits a specific optical rotation of [α]/D +62.0 ± 2.0° (c = 1 in ethanol) with an enantiomeric ratio of ≥99.0:1.0 as verified by GC . In contrast, the (S)-enantiomer (CAS 59042-90-9) rotates plane-polarized light in the opposite direction (levorotatory, [α]/D approximately −62° by class-level inference), while the racemic mixture (CAS 18728-61-5) exhibits no net optical rotation . This differential optical activity provides immediate, quantifiable quality assurance during procurement and confirms enantiopurity for applications where stereochemistry governs function.
| Evidence Dimension | Specific optical rotation [α]/D (c=1, EtOH) and enantiomeric ratio |
|---|---|
| Target Compound Data | [α]/D +62.0 ± 2.0°; enantiomeric ratio ≥99.0:1.0 (GC) |
| Comparator Or Baseline | (S)-enantiomer (CAS 59042-90-9): levorotatory, expected [α]/D ≈ −62°; Racemate (CAS 18728-61-5): [α]/D ≈ 0° |
| Quantified Difference | Δ[α]/D ≈ 124° between (R)- and (S)-enantiomers; ±62° deviation from racemate |
| Conditions | Polarimetry at sodium D-line (589 nm), c = 1 g/100 mL in ethanol, 20°C |
Why This Matters
Enantiomeric identity directly determines the stereochemical outcome of asymmetric syntheses; procurement of the incorrect enantiomer or racemate will produce the wrong stereoisomer of the target molecule, invalidating downstream pharmacological or catalytic results.
